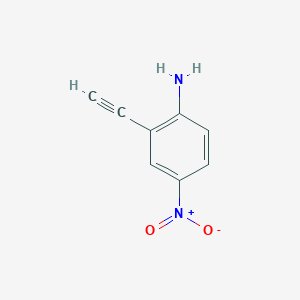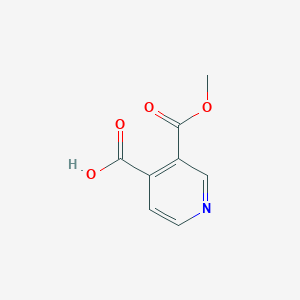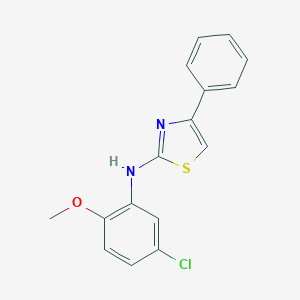
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may interfere with the growth and survival of cancer cells, as well as the inflammatory response.
Biochemische Und Physiologische Effekte
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and decrease the expression of various oncogenes (genes that promote cancer). In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce tumor growth and metastasis, as well as improve survival rates. In addition, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine research, including the development of more efficient synthesis methods, the optimization of dosing regimens for maximum efficacy and safety, and the exploration of its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and to identify potential biomarkers for patient selection and monitoring. Overall, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with phenacyl bromide, followed by the reaction of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained through a cyclization reaction with phosphorus oxychloride. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In antiviral research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anti-inflammatory research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation in various animal models.
Eigenschaften
CAS-Nummer |
6512-64-7 |
|---|---|
Produktname |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
Molekularformel |
C16H13ClN2OS |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-8-7-12(17)9-13(15)18-16-19-14(10-21-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
InChI-Schlüssel |
ZRZRFTWTHPQCLP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



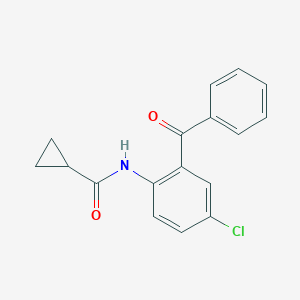
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)

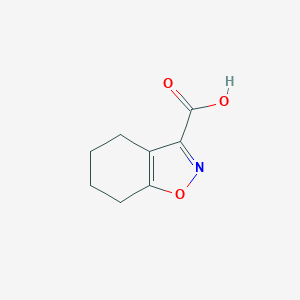
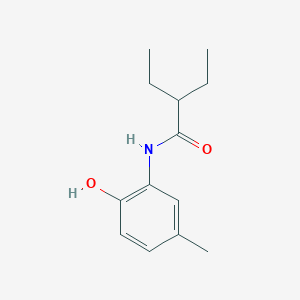
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
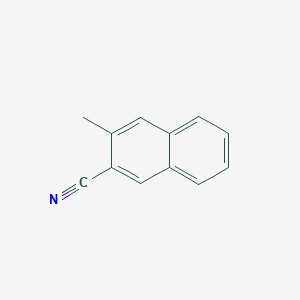
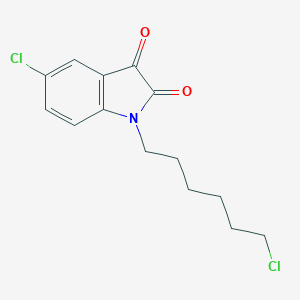
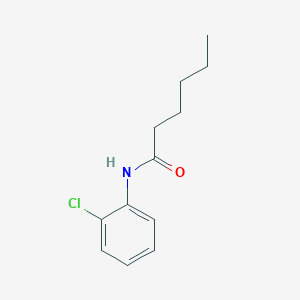
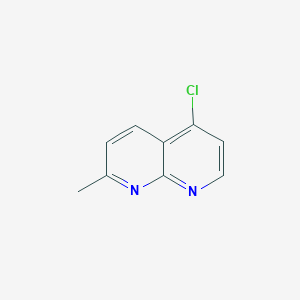

![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
